molecular formula C16H23Br2N5O4 B1233854 Aplysinamisine II

Aplysinamisine II

Cat. No. B1233854
M. Wt: 509.2 g/mol
InChI Key: GCYSDIFCRYTRFB-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysinamisine II is a natural product found in Suberea clavata and Aplysina cauliformis with data available.

Scientific Research Applications

  • Chemical Structure and Antimicrobial Activity

    • Aplysinamisine II, along with aplysinamisines I and III, are bromotyrosine-derived alkaloids isolated from the Caribbean sponge Aplysina cauliformis. These compounds have shown marginal antimicrobial activity, with aplysinamisine II displaying modest cytotoxicity as well (Rodríguez & Piña, 1993).
  • Biochemical Properties in Marine Sponges

    • In a study on marine alkaloids, aplysinamisine II, along with other compounds, was isolated from the sponge Suberea clavata. These compounds exhibited weak inhibition of the serine protease factor XIa, highlighting a potential biochemical role in marine sponges (Buchanan et al., 2009).
  • Seasonal Variation in Sponge Metabolites

    • A study investigating the temporal changes in secondary metabolite production in the sponge Aplysina aerophoba found variations in the concentrations of compounds like aerophobin-2, aplysinamisin-1, and isofistularin-3. Although aplysinamisine II is not directly mentioned, this research provides context for the dynamic nature of alkaloid production in marine sponges (Sacristán-Soriano et al., 2012).
  • Wound Activation in Marine Sponges

    • In the sponge Aplysina aerophoba, it was discovered that brominated isoxazoline alkaloids, including aplysinamisin-1, undergo biochemical conversions upon mechanical damage, leading to increased fish deterrent activity. While aplysinamisine II is not the main focus, this highlights the ecological role of similar compounds in marine organisms (Ebel et al., 1997).
  • Association with Bacterial Assemblages

    • A study exploring the relationship between natural products and bacterial communities in Aplysina aerophoba identified associations between various bacteria and natural products, including aplysinamisin-1. This suggests a potential symbiotic relationship between bacteria and brominated alkaloids in sponges (Sacristán-Soriano et al., 2010).

properties

Product Name

Aplysinamisine II

Molecular Formula

C16H23Br2N5O4

Molecular Weight

509.2 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16+/m0/s1

InChI Key

GCYSDIFCRYTRFB-XJKSGUPXSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br

synonyms

aplysinamisine II
aplysinamisine-II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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